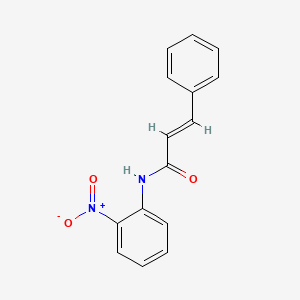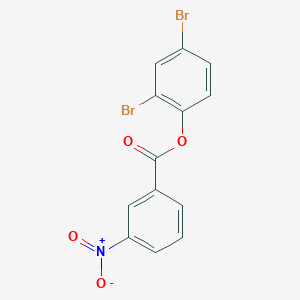![molecular formula C22H26N6O7S B11555038 4-{4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]phenyl}morpholine](/img/structure/B11555038.png)
4-{4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]phenyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups, a piperidine sulfonyl moiety, and a morpholine ring. These structural features contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring through nitration reactions using nitric acid and sulfuric acid.
Sulfonylation: Attachment of the piperidine sulfonyl group via sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Hydrazone Formation: Formation of the hydrazone linkage by reacting hydrazine derivatives with aldehydes or ketones.
Morpholine Ring Formation: Cyclization to form the morpholine ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-{4-NITRO-2-[(E)-{2-[4-NITRO-2-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}MORPHOLINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups and hydrazone linkage can play a role in its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
4-Nitrophenylhydrazine: Shares the hydrazine moiety but lacks the piperidine sulfonyl and morpholine groups.
4-Nitrobenzaldehyde: Contains the nitro group and aromatic ring but lacks the hydrazone and morpholine structures.
Morpholine: Contains the morpholine ring but lacks the nitro and hydrazone functionalities.
特性
分子式 |
C22H26N6O7S |
|---|---|
分子量 |
518.5 g/mol |
IUPAC名 |
N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-4-nitro-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C22H26N6O7S/c29-27(30)18-5-7-21(25-10-12-35-13-11-25)17(14-18)16-23-24-20-6-4-19(28(31)32)15-22(20)36(33,34)26-8-2-1-3-9-26/h4-7,14-16,24H,1-3,8-13H2/b23-16+ |
InChIキー |
FNFFIMNGQJUVTI-XQNSMLJCSA-N |
異性体SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11554956.png)
![4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11554968.png)
![2-(3-chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554976.png)
![2-nitro-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11554979.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554984.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11554997.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11555001.png)
![4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11555007.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11555020.png)

![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11555030.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11555042.png)
![N-({N'-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11555048.png)

